molecular formula C14H16N2O3 B8589892 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

Cat. No.: B8589892
M. Wt: 260.29 g/mol
InChI Key: RTHKNTKWNYZUAZ-UHFFFAOYSA-N
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Description

5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzofuran or piperazine rings.

Scientific Research Applications

5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function. The benzofuran ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one apart is its unique combination of the benzofuran and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H16N2O3/c17-13(16-5-3-15-4-6-16)8-10-1-2-12-11(7-10)9-19-14(12)18/h1-2,7,15H,3-6,8-9H2

InChI Key

RTHKNTKWNYZUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[2-Oxo-2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one was prepared in an analogous fashion as described above in the synthesis of 1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride starting from tert-butyl piperazine-1-carboxylate and (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
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1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
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